molecular formula C9H6Br2N2O B11778934 3,4-Dibromo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

3,4-Dibromo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B11778934
M. Wt: 317.96 g/mol
InChI Key: CNFZODPTITYMTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dibromo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is an organic compound that features a pyrrole ring substituted with bromine atoms and a pyridinyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one typically involves the bromination of a pyrrole derivative followed by the introduction of a pyridinyl group. Common reagents for bromination include bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming more complex structures or introducing additional functional groups.

    Reduction: Reduction reactions could be used to remove the bromine atoms or modify the pyridinyl group.

    Substitution: The bromine atoms on the pyrrole ring can be substituted with other groups, such as alkyl or aryl groups, using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted pyrroles or pyridinyl derivatives.

Scientific Research Applications

3,4-Dibromo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of new pharmaceuticals or as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
  • 3,4-Difluoro-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
  • 3,4-Diiodo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Uniqueness

3,4-Dibromo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to different chemical and biological properties.

Properties

Molecular Formula

C9H6Br2N2O

Molecular Weight

317.96 g/mol

IUPAC Name

3,4-dibromo-1-pyridin-3-yl-2H-pyrrol-5-one

InChI

InChI=1S/C9H6Br2N2O/c10-7-5-13(9(14)8(7)11)6-2-1-3-12-4-6/h1-4H,5H2

InChI Key

CNFZODPTITYMTP-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)N1C2=CN=CC=C2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.